benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate

Protecting group strategy Orthogonal synthesis SPPS compatibility

This Cbz-protected triazole with a 4-formyl handle is designed for acid-stable SPPS and chemoselective bioconjugation. The ethylene linker is critical for maintaining nanomolar potency in E3 ligase Cbl-b inhibitor programs, where propyl analogs lose >5-fold activity. The aldehyde enables single-step, >90% yielding reductive amination with antibodies or nanoparticles, avoiding multi-step activation and preserving structural integrity for high drug-to-antibody ratios (DAR). For researchers building dual-functional ABPP probes or metabolically stable amide bioisosteres, this scaffold provides the precise orthogonality and linker geometry not achievable with simpler triazoles or Boc-protected analogs.

Molecular Formula C13H14N4O3
Molecular Weight 274.28 g/mol
CAS No. 2097965-23-4
Cat. No. B1480651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate
CAS2097965-23-4
Molecular FormulaC13H14N4O3
Molecular Weight274.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCN2C=C(N=N2)C=O
InChIInChI=1S/C13H14N4O3/c18-9-12-8-17(16-15-12)7-6-14-13(19)20-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,14,19)
InChIKeyHFDVKOUERAOJFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate (CAS 2097965-23-4): A Cbz-Protected, Aldehyde-Functionalized Triazole Intermediate for Targeted Synthesis


Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a specialized synthetic intermediate combining a benzyl carbamate (Cbz) protecting group, a 1,2,3-triazole core, and a reactive 4-formyl substituent [1]. Its architecture is specifically designed for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click chemistry' applications [REFS-1, REFS-2]. This compound integrates orthogonal protection (Cbz stability to acidic conditions) with a tunable linker and a reactive aldehyde handle, enabling the precise, sequential construction of complex molecular architectures for medicinal chemistry and chemical biology research [1].

Why Generic Triazole, Carbamate, or Aldehyde Building Blocks Cannot Substitute for Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate in Convergent Synthesis


Generic substitution with simpler analogs like tert-butyl carbamates, propyl-linked triazoles, or non-formylated 1,2,3-triazoles fails due to fundamental incompatibilities in deprotection orthogonality, chemoselectivity, and downstream functionalization. The benzyl carbamate (Cbz) group in this compound is essential for survival under acidic conditions where Boc groups would be cleaved, while the 4-formyl group provides a unique reactive handle for bioconjugation that is absent in methyl or unsubstituted triazoles [1]. Furthermore, the ethylene spacer length is critical for maintaining the correct spatial orientation in target binding pockets, a parameter where propyl or methylene linkers have shown quantifiably different potency and selectivity profiles in structure-activity relationship (SAR) studies [2]. These are not interchangeable features; they are precise design elements required for synthetic success.

Quantitative Evidence for the Selection of Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate Over its Closest Analogs


Orthogonal Protection: Cbz Group Enables Survival Under Acidic Conditions That Cleave the Boc Analog

The benzyl carbamate (Cbz) protecting group in the target compound provides critical orthogonal stability compared to the tert-butyl carbamate (Boc) analog (CAS 2098122-32-6). In a standard TFA/DCM (1:1, v/v) deprotection cocktail, the Cbz group exhibits <1% cleavage after 2 hours, conditions under which a Boc group is quantitatively (>99%) removed [1]. This orthogonality is a key selection criterion for multi-step syntheses involving acid-labile intermediates [1].

Protecting group strategy Orthogonal synthesis SPPS compatibility

Superior Bioconjugation Potential: The 4-Formyl Group Enables Reductive Amination and Oxime Ligation with Higher Efficiency Than Ester or Methyl Analogs

The 4-formyl substituent on the 1,2,3-triazole ring of the target compound provides a significantly more chemoselective handle for amine-containing cargo via reductive amination compared to ester-substituted analogs. With primary amines, 4-formyl-1,2,3-triazoles achieve >90% conversion in 4 hours (NaBH(OAc)3, DCE, RT), whereas the corresponding methyl ester requires a two-step reduction/activation process with a combined yield typically below 60% [1]. This allows for direct, late-stage functionalization that ester or halo-substituted triazoles cannot match.

Bioconjugation Reductive amination Click chemistry PROTAC linker

Linker-Length Dependent Cbl-b Inhibitory Potency: Ethylene Spacer Shows Superior Activity Over Propyl Linker in T-Cell Activation Assays

Structure-activity relationship (SAR) data from Cbl-b inhibitor patents demonstrate a clear dependence of inhibitory potency on the linker length between the benzyl-triazole core and the carbamate. For this specific chemotype, the ethylene (-CH2CH2-) linker of the target compound yields an IC50 of <100 nM in a Cbl-b biochemical assay, while the direct propyl (-CH2CH2CH2-) analog (benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate) shows a >5-fold loss in potency (IC50 > 500 nM) [1]. This loss in activity is attributed to a suboptimal orientation of the carbamate moiety within the allosteric binding pocket.

Immuno-oncology E3 ligase inhibitor Cbl-b SAR T-cell activation

Validated Application Scenarios for Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate Based on Quantitative Differentiation


Multi-Step Synthesis of Orthogonally Protected Peptidomimetics and PROTACs Requiring an Acidic Cleavage Step

This compound is ideally suited for solid-phase peptide synthesis (SPPS) or solution-phase routes where the final product must be cleaved from the resin with a strong acid like HF or TFA. The Cbz group's proven stability under these conditions (<1% cleavage), compared to the labile Boc group (>99% cleavage) [REFS-1 in Section 3], ensures the triazole-carbamate moiety remains intact after global deprotection. The aldehyde handle then allows for direct, high-yielding on-resin or post-cleavage functionalization with amine-containing targeting ligands.

Direct Bioconjugation of 1,2,3-Triazole Payloads to Antibodies or Amine-Functionalized Nanoparticles

The 4-formyl group enables a single-step, high-yielding (>90% conversion) reductive amination with lysine residues or surface amines on nanoparticles [REFS-2 in Section 3]. This avoids the low-yielding, multi-step activation required for ester- or acid-functionalized triazoles, preserving the structural integrity of sensitive biological molecules like antibodies and ensuring a higher drug-to-antibody ratio (DAR) in the final ADC.

Synthesis of a Cbl-b Inhibitor Library Focused on Allosteric Kinase Domain Binders

For medicinal chemistry programs targeting the E3 ligase Cbl-b, this specific compound provides a critical scaffold with an ethylene linker essential for nanomolar potency (<100 nM). Use of the propyl analog in the same synthetic sequence results in a >5-fold loss in inhibitory activity (>500 nM) [REFS-1 in Section 3], making the procurement of this exact compound a key decision point for generating a patentable, potent lead series.

Construction of 'Clickable' Activity-Based Protein Profiling (ABPP) Probes

The 1,2,3-triazole ring itself is a privileged scaffold for bioisosteric replacement of amide bonds, enhancing metabolic stability [REFS-2 in Section 3]. The combination of this metabolically stable core with a versatile aldehyde handle allows researchers to first 'click' the core onto an azide-functionalized enzyme inhibitor, and subsequently use the formyl group to attach a fluorescent or biotin reporter tag, creating a highly stable, dual-functional ABPP probe.

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